Acetildenafil-d8 is a deuterated analog of acetildenafil, which itself is a synthetic compound derived from sildenafil, primarily known for its role as a phosphodiesterase type 5 inhibitor. This class of compounds is commonly associated with the treatment of erectile dysfunction and has been found in various over-the-counter herbal supplements that claim to enhance sexual performance. Deuterated compounds like acetildenafil-d8 are often used in research to improve the stability and detectability of the substance in various analytical methods.
Acetildenafil-d8 is synthesized in laboratories and has been identified in dietary supplements marketed for their aphrodisiac properties. Its presence in these products has raised concerns regarding safety and regulatory compliance, as many of these substances lack formal testing for efficacy and safety in humans.
Acetildenafil-d8 falls under the category of synthetic organic compounds, specifically as a phosphodiesterase type 5 inhibitor. Its chemical classification includes:
The synthesis of acetildenafil-d8 typically involves deuteration processes applied to the parent compound, acetildenafil. The deuteration process incorporates deuterium atoms into the molecular structure, enhancing its stability and allowing for more precise analytical measurements.
The molecular structure of acetildenafil-d8 is similar to that of acetildenafil, with the primary difference being the incorporation of deuterium atoms. This affects its spectral characteristics without altering its pharmacological properties significantly.
Acetildenafil-d8 undergoes similar chemical reactions as its non-deuterated counterpart. These include:
Acetildenafil-d8 functions by inhibiting phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By preventing this breakdown, it enhances the effects of nitric oxide, leading to increased blood flow to specific areas, primarily used in treating erectile dysfunction.
Acetildenafil-d8 serves multiple purposes in scientific research:
Acetildenafil-d8 is a selectively deuterated analog of acetildenafil, a phosphodiesterase 5 (PDE5) inhibitor structurally derived from sildenafil. The compound features eight deuterium atoms (D8) at specific positions within the 4-ethylpiperazine moiety, replacing all hydrogen atoms in the ethyl group and the methylene units of the piperazine ring [5] [7]. This isotopic modification yields a molecular formula of C25H26D8N6O3 and a molecular weight of 474.63 g/mol, compared to 466.58 g/mol for non-deuterated acetildenafil [7] [9]. The deuterium labeling occurs at the following sites:
Table 1: Molecular Properties of Acetildenafil-d8
Property | Value | |
---|---|---|
Molecular Formula | C25H26D8N6O3 | |
Molecular Weight | 474.63 g/mol | |
Deuterium Positions | 4-Ethylpiperazine moiety | |
Isotopic Purity | ≥98% D-enrichment | |
CAS Registry Number | 1261351-28-3 | [5] [7] [9] |
The systematic IUPAC name for acetildenafil-d8 is:5-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl-3,3,5,5,6,6,2,2-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one [7] [10]. Key naming conventions applied include:
Synonyms include Hongdenafil-d8 and Nor-acetildenafil-d8 (referring to a potential metabolic derivative) [7] [10].
Table 2: Nomenclature of Acetildenafil-d8 and Related Compounds
Compound | Systematic IUPAC Name | |
---|---|---|
Acetildenafil-d8 | 5-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl-3,3,5,5,6,6,2,2-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Acetildenafil (parent) | 5-[2-Ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
Sildenafil | 1-[3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl-4-methylpiperazine | [1] [9] |
Acetildenafil-d8 shares core structural features with both its non-deuterated counterpart and sildenafil but exhibits critical differences:
Structural Comparisons:
Functional Implications:
Table 3: Structural and Functional Comparison of PDE5 Inhibitors
Feature | Acetildenafil-d8 | Acetildenafil | Sildenafil | |
---|---|---|---|---|
Core Structure | Pyrazolopyrimidinone | Identical | Identical | |
Side Chain | Carbonyl-4-(ethyl-d7piperazine) | Carbonyl-4-ethylpiperazine | Sulfonamide-4-methylpiperazine | |
Molecular Weight | 474.63 g/mol | 466.58 g/mol | 474.58 g/mol | |
Key Use | MS internal standard | Unapproved PDE5 inhibitor | Approved PDE5 inhibitor | |
Deuteration Sites | Ethylpiperazine moiety | None | None | [1] [5] [9] |
The isotopic labeling in acetildenafil-d8 minimally influences its bulk physicochemical properties but confers distinct analytical characteristics:
Table 4: Physicochemical Properties
Property | Characteristics | |
---|---|---|
Molecular Weight | 474.63 g/mol | |
Solubility | Soluble in DMF, DMSO; insoluble in water | |
Storage | –20°C in sealed, anhydrous containers | |
Stability Advantage | Enhanced resistance to oxidative metabolism at deuterated sites | [5] [7] [9] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3